1,2-Di([1,1'-biphenyl]-2-yl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di([1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1,2-Di([1,1’-biphenyl]-2-yl)ethanone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process. Additionally, alternative methods such as catalytic hydrogenation of biphenyl derivatives may be explored to optimize production.
Chemical Reactions Analysis
Types of Reactions
1,2-Di([1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: Biphenyl carboxylic acids or biphenyl ketones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,2-Di([1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Di([1,1’-biphenyl]-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1,2-Diphenylethane: A compound with two phenyl groups attached to an ethane backbone.
Benzoin: A compound with a similar ethanone moiety but different substituents.
Uniqueness
1,2-Di([1,1’-biphenyl]-2-yl)ethanone is unique due to the presence of two biphenyl groups, which impart distinct chemical and physical properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H20O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,2-bis(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H20O/c27-26(25-18-10-9-17-24(25)21-13-5-2-6-14-21)19-22-15-7-8-16-23(22)20-11-3-1-4-12-20/h1-18H,19H2 |
InChI Key |
NYWYLAXUFKKKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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